tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate
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Overview
Description
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is an organic compound that features a tert-butyl group, an ethylidene group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ethylidene group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: Used as a food preservative and antioxidant.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis for protecting amine groups.
Uniqueness
tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
tert-butyl N-[(E)-ethylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+ |
InChI Key |
ZBGYLPFQGRHLKR-VMPITWQZSA-N |
Isomeric SMILES |
C/C=N/NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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